molecular formula C8H10BrN3O3 B4359418 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B4359418
M. Wt: 276.09 g/mol
InChI Key: CHWWZEJAJIXVPM-UHFFFAOYSA-N
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Description

2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a synthetic organic compound with a molecular formula of C8H10BrN3O3 It features a pyrazole ring substituted with a bromine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Esterification: The brominated pyrazole is then reacted with ethyl 2-amino-2-oxoacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination step and automated systems for the esterification process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyrazoles.

    Hydrolysis: 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-oxoethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of bromine.

    2-amino-2-oxoethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of bromine.

    2-amino-2-oxoethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-amino-2-oxoethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding interactions.

Properties

IUPAC Name

(2-amino-2-oxoethyl) 3-(4-bromopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O3/c9-6-3-11-12(4-6)2-1-8(14)15-5-7(10)13/h3-4H,1-2,5H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWWZEJAJIXVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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